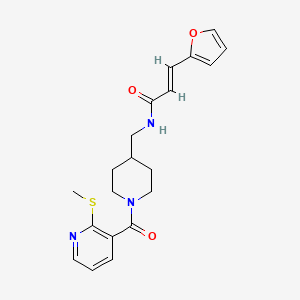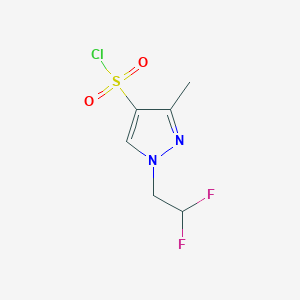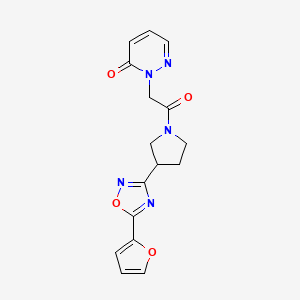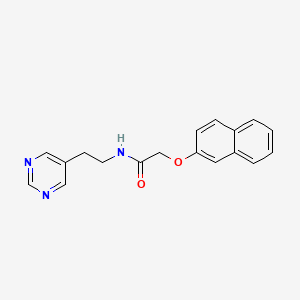![molecular formula C22H15ClFN5 B2540112 N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 866847-09-8](/img/structure/B2540112.png)
N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine is a derivative of triazoloquinazolinone, a tricyclic heterocycle that has been investigated for its potential biological activities. The structure of this compound suggests that it may have affinity for certain receptors in the body, such as the benzodiazepine receptor, due to its similarity to other compounds in the triazoloquinazolinone series that have shown high affinity for this receptor .
Synthesis Analysis
The synthesis of triazoloquinazolinone derivatives typically involves novel synthetic routes, including a two-step process starting with anthranilonitrile and a hydrazide . The specific synthesis of N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine is not detailed in the provided papers, but it can be inferred that similar methods could be employed, with modifications to the substituents to achieve the desired 2-chlorophenyl and 3-fluorophenyl groups.
Molecular Structure Analysis
The molecular structure of triazoloquinazolinone derivatives is characterized by the presence of a triazolo ring fused to a quinazolinone scaffold. The substitution pattern on the rings, such as the 2-chlorophenyl and 3-fluorophenyl groups, plays a crucial role in determining the compound's binding affinity and selectivity towards biological targets . The molecular structure is typically confirmed using techniques such as IR, 1H-NMR, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactivity of triazoloquinazolinone derivatives can be influenced by the electronic effects of the substituents. For instance, the presence of electron-withdrawing groups like chloro and fluoro atoms could affect the electrophilic and nucleophilic centers within the molecule, potentially altering its reactivity in further chemical transformations or biological interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinazolinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen atoms might increase the compound's lipophilicity, which could influence its absorption and distribution in biological systems. These properties are essential for understanding the pharmacokinetic profile of the compound and are usually characterized by elemental and spectral data .
Relevant Case Studies
Several triazoloquinazolinone derivatives have been evaluated for their biological activities. For example, some compounds in this series have been found to be potent benzodiazepine antagonists in rat models, with one leading compound showing activity comparable to known benzodiazepine receptor antagonists . Another study reported the synthesis of derivatives with significant anticancer activity against human neuroblastoma and colon carcinoma cell lines . Additionally, certain derivatives have been synthesized and tested for their H1-antihistaminic activity, with some showing comparable potency to the reference drug chlorpheniramine maleate and with less sedative properties . These case studies highlight the therapeutic potential of triazoloquinazolinone derivatives in various medical applications.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that triazoloquinazoline derivatives exhibit significant anticancer activity. For instance, a study on the synthesis of new urea derivatives from triazoloquinazoline compounds demonstrated promising cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (B. N. Reddy et al., 2015).
Antihistaminic Agents
Triazoloquinazolines have also been explored for their antihistaminic properties. Several studies have synthesized novel triazoloquinazolin-5-ones, showing significant protection against histamine-induced bronchospasm in animal models, with some compounds exhibiting potency and low sedative effects comparable to standard antihistamines (V. Alagarsamy et al., 2008), (M. Gobinath et al., 2015).
Antimicrobial and Nematicidal Properties
Triazoloquinazoline derivatives have been investigated for their antimicrobial and nematicidal activities, with some compounds showing good to moderate activities against a range of bacteria, fungi, and nematodes, underscoring their potential in addressing various infectious and parasitic diseases (C. Sanjeeva Reddy et al., 2016).
Mecanismo De Acción
Triazoles
are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring. They are known to bind readily with a variety of enzymes and receptors in biological systems, showing versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Quinazolines
are another class of compounds that have been extensively studied for their medicinal properties. They are known to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects .
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN5/c23-18-10-3-1-6-15(18)13-25-21-17-9-2-4-11-19(17)29-22(26-21)20(27-28-29)14-7-5-8-16(24)12-14/h1-12H,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHHFFYOXQQKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2540030.png)



![3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
![Ethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate](/img/structure/B2540039.png)

![N-(3,5-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2540042.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2540045.png)

![2-methyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2540047.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2540049.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid](/img/structure/B2540050.png)